![molecular formula C29H28N4O2 B2895751 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1189472-39-6](/img/structure/B2895751.png)
2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C29H28N4O2 and its molecular weight is 464.569. The purity is usually 95%.
BenchChem offers high-quality 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Therapeutic Uses
Synthesis and Pharmacological Potential : A significant aspect of research on this compound and its derivatives focuses on their synthesis and potential as pharmacological agents. For instance, Amr et al. (2007) explored the synthesis of various pyridines, pyrimidinones, and oxazinones, which included similar structures, as anti-inflammatory agents using citrazinic acid. The study highlighted the anti-inflammatory potential of these compounds, comparable to Prednisolone® (Amr, Sabry, & Abdulla, 2007).
Anti-inflammatory Activities : The anti-inflammatory properties of related compounds have been noted in multiple studies. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and found that some compounds exerted moderate anti-inflammatory activity (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial Applications : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating the potential use of similar compounds in combating bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Dual Inhibitory Potential for Cancer Therapeutics : Gangjee et al. (2008) synthesized compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating the relevance of this class of compounds in cancer therapeutics (Gangjee, Qiu, Li, & Kisliuk, 2008).
Chemical Synthesis and Structural Studies
Synthesis Techniques and Structural Analysis : Research also focuses on the synthesis techniques and structural analysis of these compounds. Janardhan et al. (2014) discussed the synthetic route for creating thiazolo[3,2-a]pyrimidinone products, providing insights into the structural formation and yields of such compounds (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Crystal Structures Analysis : Subasri et al. (2017) presented the crystal structures of related compounds, contributing to the understanding of their molecular conformations and potential interactions (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Additional Research Applications
Heterocyclic Compound Synthesis : Ihara et al. (2011) focused on the synthesis of heterocyclic compounds using amidines, which adds to the broader context of chemical research in this field (Ihara, Soma, Yano, Aikawa, & Yoshida, 2011).
Herbicidal Applications : The compound's potential in agriculture, specifically as a herbicidal ingredient, has also been explored. Yang, Ye, & Lu (2008) worked on synthesizing labeled versions of a similar compound, ZJ0273, for studying its metabolism and environmental behavior (Yang, Ye, & Lu, 2008).
properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-21-12-14-23(15-13-21)28-31-26-19-32(18-22-8-4-2-5-9-22)17-16-25(26)29(35)33(28)20-27(34)30-24-10-6-3-7-11-24/h2-15H,16-20H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTFJVDWYXGOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)
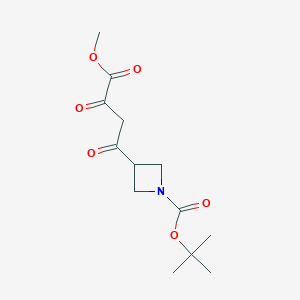
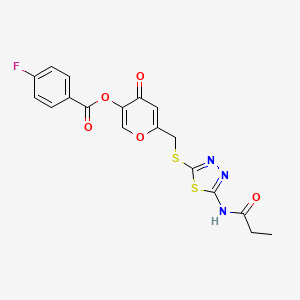
![(1R,4S,6S,7S)-7-Ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2895681.png)
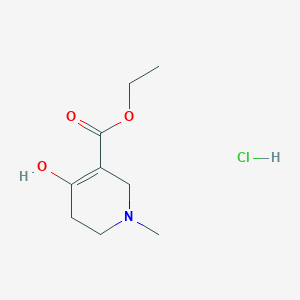
![7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2895684.png)
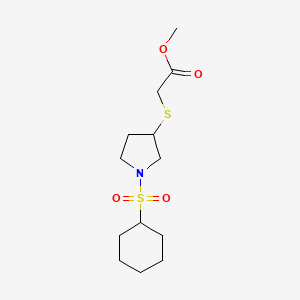
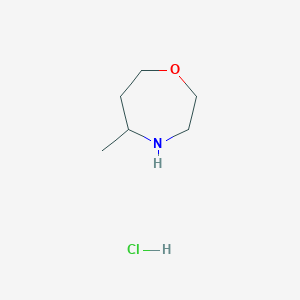
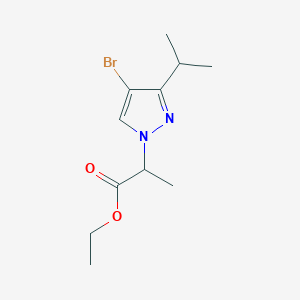
![N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895690.png)
